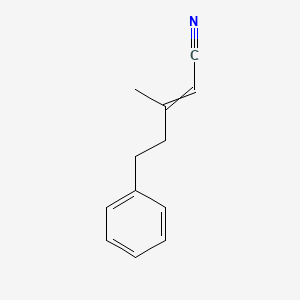

3-Methyl-5-phenylpent-2-enenitrile

Descripción

Overview of α,β-Unsaturated Nitriles as Versatile Synthons

α,β-Unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally versatile synthons in organic chemistry. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. rsc.orgorganic-chemistry.org This reactivity allows for the facile introduction of a wide range of substituents, forming the basis for the construction of complex molecular frameworks.

Furthermore, the nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups. This dual reactivity of the conjugated system and the nitrile moiety makes α,β-unsaturated nitriles powerful tools for synthetic chemists, enabling the efficient assembly of diverse molecular architectures. acs.orgnih.gov

Significance of 3-Methyl-5-phenylpent-2-enenitrile (B3053340) as a Key Synthetic Intermediate

3-Methyl-5-phenylpent-2-enenitrile stands out as a particularly valuable intermediate due to the specific combination of a phenyl ring, a methyl group, and the reactive α,β-unsaturated nitrile functionality. This unique amalgamation of structural features allows it to serve as a precursor in the synthesis of a variety of more complex molecules. Its utility is underscored by its application in the fragrance industry, where it is used in the formulation of perfumes for soaps and detergents. chemicalbook.comnih.gov

The presence of the phenyl group provides a scaffold for further aromatic substitutions, while the methyl group influences the stereochemical outcome of reactions at the double bond. The nitrile group, as previously mentioned, is a versatile handle for a plethora of chemical transformations. This multifunctionality makes 3-Methyl-5-phenylpent-2-enenitrile a strategic starting material for accessing a range of target molecules with potential applications in materials science and medicinal chemistry.

Unique Structural Features and Stereoisomeric Considerations of 3-Methyl-5-phenylpent-2-enenitrile

The structure of 3-Methyl-5-phenylpent-2-enenitrile (C₁₂H₁₃N) inherently allows for geometric isomerism, specifically E/Z isomerism, due to the trisubstituted double bond. The commercial product is often a mixture of the (E)- and (Z)-isomers. chemicalbook.com The spatial arrangement of the substituents around the C2-C3 double bond significantly influences the molecule's physical properties and reactivity.

The (Z)-isomer is characterized by having the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. The ability to selectively synthesize a specific isomer is a key challenge and an area of active research, as the stereochemistry can have a profound impact on the biological activity and material properties of the final products derived from this intermediate.

Table 1: Physicochemical Properties of 3-Methyl-5-phenylpent-2-enenitrile

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Citrus, fruity, slightly balsamic |

| Boiling Point | ~296.2 - 309.0 °C at 760 mmHg |

| LogP (o/w) | ~2.66 |

Note: Some properties are estimated and may vary between isomers. (Data sourced from multiple references including chemicalbook.comnih.govthegoodscentscompany.com)

Scope and Direction of Academic Research on 3-Methyl-5-phenylpent-2-enenitrile

Current academic research on 3-Methyl-5-phenylpent-2-enenitrile is multifaceted, focusing on several key areas. A primary thrust is the development of stereoselective synthetic methods to access the pure (E) or (Z) isomers. This includes the exploration of novel catalytic systems and reaction conditions to control the geometry of the double bond during synthesis.

Another significant area of investigation revolves around expanding the synthetic utility of this intermediate. Researchers are actively exploring new transformations of the nitrile and the conjugated system to synthesize novel compounds with potentially interesting biological or material properties. This includes its use in cycloaddition reactions and as a precursor for the synthesis of heterocyclic compounds.

Furthermore, there is ongoing research into the biological activity of derivatives of 3-Methyl-5-phenylpent-2-enenitrile. While the compound itself is primarily used in the fragrance industry, its structural motifs are of interest in medicinal chemistry for the design of new therapeutic agents. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments of this compound for its use in consumer products. nih.govcloudfront.net

Propiedades

IUPAC Name |

3-methyl-5-phenylpent-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXZZKSRBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860654 | |

| Record name | 3-Methyl-5-phenylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

93893-89-1, 53243-59-7, 53243-60-0 | |

| Record name | 3-Methyl-5-phenyl-2-pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93893-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-phenylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5 Phenylpent 2 Enenitrile and Analogous Compounds

Classical Approaches to 3-Methyl-5-phenylpent-2-enenitrile (B3053340) Synthesis

The synthesis of 3-methyl-5-phenylpent-2-enenitrile has been accomplished through various classical organic chemistry reactions. These methods often involve the formation of the nitrile group from other functional groups or the construction of the carbon skeleton through condensation reactions.

Nitrile Formation via Carboxylic Acid Derivatives

A primary route for synthesizing nitriles involves the dehydration of amides, which are themselves derived from carboxylic acids. britannica.comlibretexts.org This two-step process first requires the conversion of a suitable carboxylic acid to its corresponding amide, followed by dehydration to yield the nitrile. britannica.com For the synthesis of 3-methyl-5-phenylpent-2-enenitrile, this would begin with 3-methyl-5-phenylpent-2-enoic acid. This acid would first be converted to 3-methyl-5-phenylpent-2-enamide. Subsequent treatment of the amide with a dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), would then yield 3-methyl-5-phenylpent-2-enenitrile. britannica.comlibretexts.org

Another classical method for nitrile synthesis is the reaction of alkyl halides with alkali metal cyanides, such as sodium or potassium cyanide. britannica.com This nucleophilic substitution reaction, however, is more applicable to the synthesis of saturated nitriles and may not be the most direct route for an unsaturated nitrile like 3-methyl-5-phenylpent-2-enenitrile.

The conversion of aldehydes to nitriles is also a well-established method. britannica.com This can be achieved by first converting the aldehyde to an aldoxime by reaction with hydroxylamine (B1172632) (NH₂OH), followed by dehydration of the aldoxime to the nitrile. britannica.com In the context of 3-methyl-5-phenylpent-2-enenitrile, this would involve starting with 3-methyl-5-phenylpent-2-enal.

Recent advancements have also explored iron-catalyzed deoxynitrogenation of carboxylic acids, providing a more direct conversion to nitriles. organic-chemistry.org This method offers a potentially more efficient route compared to the traditional multi-step amide dehydration process.

Condensation-Based Routes for 3-Methyl-5-phenylpent-2-enenitrile

Condensation reactions provide a powerful tool for constructing the carbon framework of 3-methyl-5-phenylpent-2-enenitrile. A common approach involves the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as a nitrile.

For instance, the synthesis of 3-methyl-5-phenylpent-2-enenitrile can be achieved through the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of a base like pyridine (B92270). chemicalbook.com This reaction results in the formation of the desired product with the elimination of carbon dioxide. chemicalbook.com

Another condensation strategy involves the reaction of benzaldehyde (B42025) with 3-methylbut-2-enenitrile. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, under reflux conditions to afford 3-methyl-5-phenylpent-2-enenitrile. The reaction of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines has also been studied, leading to the formation of pyrazole (B372694) derivatives through condensation and cyclization. researchgate.net

The use of ultrasound irradiation has been shown to promote condensation reactions, often without the need for a catalyst. researchgate.net For example, the condensation of aromatic aldehydes and malononitrile (B47326) with 3-methyl-1-phenyl-2-pyrazolin-5-one proceeds in high yields under these conditions. researchgate.net This suggests that similar green chemistry approaches could be applicable to the synthesis of 3-methyl-5-phenylpent-2-enenitrile.

Stereoselective Synthesis of 3-Methyl-5-phenylpent-2-enenitrile Isomers

The presence of a carbon-carbon double bond in 3-methyl-5-phenylpent-2-enenitrile gives rise to the possibility of E/Z isomerism. The synthesis of a specific isomer requires stereoselective methods that control the geometry of the double bond.

Control of E/Z Geometry in Alkenenitrile Formation

The E/Z configuration of an alkene is determined by the Cahn-Ingold-Prelog priority rules for the substituents on the double bond. khanacademy.orgyoutube.com If the highest priority groups are on the same side of the double bond, it is the Z-isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E-isomer (from the German entgegen, meaning opposite). khanacademy.orgyoutube.com

In the synthesis of 3-methyl-5-phenylpent-2-enenitrile, the choice of reaction conditions and catalysts can influence the E/Z ratio of the product. For example, in condensation reactions, the stereochemical outcome can be directed by the choice of base and solvent.

A particularly effective modern method for controlling the stereochemistry of alkenenitriles is catalytic cross-metathesis. nih.govnih.gov This reaction uses molybdenum-based catalysts to achieve high stereoselectivity in the formation of both E- and Z-isomers of di- and trisubstituted alkenyl nitriles. nih.govnih.gov By selecting the appropriate catalyst and reaction partners, it is possible to synthesize either the E- or Z-isomer of 3-methyl-5-phenylpent-2-enenitrile with high purity. nih.gov For instance, molybdenum-based monoaryloxide pyrrolide (MAP) complexes have been shown to be effective in generating Z-alkenyl nitriles with high stereocontrol. nih.gov

| Isomer | IUPAC Name | CAS Number |

| (E)-isomer | (2E)-3-Methyl-5-phenylpent-2-enenitrile | 53243-60-0 |

| (Z)-isomer | (2Z)-3-Methyl-5-phenylpent-2-enenitrile | 53243-59-7 |

Table 1: Isomers of 3-Methyl-5-phenylpent-2-enenitrile nih.govsielc.com

Enantioselective Routes to Chiral 3-Methyl-5-phenylpent-2-enenitrile Derivatives

While 3-methyl-5-phenylpent-2-enenitrile itself is not chiral, the introduction of a chiral center in its derivatives opens up the field of enantioselective synthesis. This is particularly relevant when considering the biological activity of molecules, as often only one enantiomer is active. libretexts.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. libretexts.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. libretexts.org The development of such methods has been recognized with the 2001 Nobel Prize in Chemistry. libretexts.org

For the synthesis of chiral derivatives of 3-methyl-5-phenylpent-2-enenitrile, several strategies can be envisioned. For example, the asymmetric hydrogenation of the α,β-unsaturated nitrile using a chiral catalyst could introduce a chiral center at the C2 or C3 position. Base-activated iridium N,P complexes have shown promise for the conjugate reduction of α,β-unsaturated nitriles, a strategy that could potentially be adapted for enantioselective synthesis.

Nickel-catalyzed enantioselective cyanation reactions have also emerged as a powerful tool for the synthesis of chiral nitriles. researchgate.net These methods could be applied to create chiral analogs of 3-methyl-5-phenylpent-2-enenitrile. Furthermore, enantioselective intramolecular Michael-type cyclization reactions, catalyzed by chiral thioureas, have been used to construct chiral chromanone structures, demonstrating the potential for creating complex chiral molecules from related starting materials. rsc.org

Modern Catalytic Strategies in 3-Methyl-5-phenylpent-2-enenitrile Chemistry

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of 3-methyl-5-phenylpent-2-enenitrile and its analogs.

As previously mentioned, catalytic cross-metathesis using molybdenum-based complexes provides a highly stereoselective route to both E- and Z-isomers of alkenenitriles. nih.govnih.gov These catalysts are notable for their broad substrate scope and tolerance of various functional groups, including alcohols and carboxylic acids. nih.gov

For the formation of the nitrile group itself, modern catalytic approaches are moving away from stoichiometric and often harsh classical reagents. Iron-catalyzed deoxynitrogenation of carboxylic acids with a recyclable cyanamide (B42294) as the nitrogen source represents a more environmentally friendly alternative. organic-chemistry.org Silver-catalyzed nitrogen-atom-transfer from N-cyano-N-phenyl-p-toluenesulfonamide to carboxylic acids also provides a practical method for nitrile synthesis under milder conditions than traditional methods. organic-chemistry.org

Transition Metal-Catalyzed Functionalizations (e.g., Hydrofunctionalization)

Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of nitriles. These methods often proceed under mild conditions with high efficiency and selectivity. The nitrile group, though relatively inert, can be activated by transition metal complexes to undergo a variety of transformations.

Recent research has highlighted several key transition metal-catalyzed reactions applicable to nitrile synthesis and modification:

Cross-Metathesis: Catalytic cross-metathesis has emerged as an advanced approach for the stereoselective synthesis of α,β-unsaturated nitriles. Molybdenum-based monoaryloxide pyrrolide (MAP) catalysts, for instance, can facilitate the direct formation of (Z)- or (E)-alkenyl nitriles with high stereoisomeric purity from simpler starting materials. This method is noted for its broad substrate scope and mild reaction conditions.

Hydroboration: Manganese-catalyzed hydroboration presents an efficient route for the reduction of nitriles to primary amines. This transformation is significant as the resulting amines are valuable intermediates in organic synthesis. The use of earth-abundant metals like manganese aligns with the principles of sustainable chemistry.

Hydrohydration: Ruthenium complexes have proven to be among the most versatile catalysts for the hydration of nitriles to amides. This reaction is highly atom-economical and can be performed in aqueous media, reducing the reliance on organic solvents. The selectivity of these catalysts is crucial to prevent the further hydrolysis of the amide product to a carboxylic acid.

Addition of Boronic Acids: The addition of boronic acids to the nitrile group, catalyzed by transition metals, provides a pathway to synthesize ketones and other functionalized molecules. This reaction involves the formation of new carbon-carbon bonds, expanding the molecular complexity from the nitrile starting material.

Asymmetric Hydrogenation: For the synthesis of chiral molecules, asymmetric hydrogenation of α,β-unsaturated nitriles using catalysts like base-activated iridium complexes can provide both enantio- and stereoselective control.

The following table summarizes various transition metal-catalyzed reactions relevant to nitrile chemistry.

| Reaction Type | Catalyst System (Example) | Transformation | Key Features |

| Cross-Metathesis | Molybdenum-based MAP complexes | Alkene + Nitrile → Alkenyl Nitrile | High stereoselectivity (Z or E). |

| Hydroboration | Mn(hmds)₂ | Nitrile → Primary Amine | Uses earth-abundant metal; high yields. |

| Hydration | Ruthenium(II) complexes | Nitrile → Amide | Atom-economical; often in aqueous media. |

| Boronic Acid Addition | Various Transition Metals | Nitrile + Boronic Acid → Ketone | Forms new C-C bonds. |

Organocatalysis and Biocatalysis in Nitrile Synthesis

In the pursuit of greener and more sustainable chemical processes, organocatalysis and biocatalysis have gained prominence as powerful alternatives to traditional metal-based catalysis. These approaches often offer mild reaction conditions, high selectivity, and reduced generation of hazardous waste.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For nitrile transformations, an example is the Ritter reaction, where nitriles react with alcohols to form amides. This reaction can be catalyzed by organocatalysts like pentafluorophenyl ammonium (B1175870) triflate (PFPAT), which is noted for being air-stable, cost-effective, and easily handled.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. This field has seen significant advances in nitrile synthesis, moving away from methods that require toxic reagents like cyanide.

Key biocatalytic approaches include:

Aldoxime Dehydratases: A prominent "green" route to nitriles involves the use of aldoxime dehydratases. This enzymatic process typically starts with a carboxylic acid, which

Chemical Reactivity and Derivatization Strategies of 3 Methyl 5 Phenylpent 2 Enenitrile

Transformations of the Nitrile Functional Group

The nitrile group in 3-methyl-5-phenylpent-2-enenitrile (B3053340) is a key site for chemical modification, allowing for its conversion into a range of other important functional groups, including carboxylic acids, amides, amines, and imines.

Oxidation to Carboxylic Acids and Amides

The carbon-nitrogen triple bond of the nitrile can undergo oxidative hydrolysis to yield either amides or carboxylic acids, depending on the reaction conditions.

Carboxylic Acids: Acidic or basic hydrolysis of 3-methyl-5-phenylpent-2-enenitrile leads to the formation of 3-methyl-5-phenylpent-2-enoic acid. Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org In this process, the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.com Alkaline hydrolysis, achieved by heating with an aqueous alkali solution such as sodium hydroxide (B78521), initially produces the carboxylate salt, which upon acidification yields the free carboxylic acid. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) can also be employed to convert the nitrile group to a carboxylic acid.

Amides: The partial hydrolysis of nitriles to amides requires milder reaction conditions to prevent further conversion to the carboxylic acid. arkat-usa.org One effective method involves the use of alkaline hydrogen peroxide. arkat-usa.org For instance, nitriles can be converted to amides using an alkaline solution of hydrogen peroxide in aqueous ethanol. arkat-usa.org Another approach utilizes sodium hydroxide in a mixture of methanol (B129727) and either dichloromethane (B109758) or dioxane under controlled temperature, which can selectively hydrolyze nitriles to primary amides. arkat-usa.org

Table 1: Representative Conditions for Oxidation of Nitriles

| Product | Reagents and Conditions | General Yields |

|---|---|---|

| Carboxylic Acid | Dilute HCl, reflux | Moderate to High |

| Carboxylic Acid | Aqueous NaOH, reflux, then H₃O⁺ | Moderate to High |

| Carboxylic Acid | KMnO₄, acidic conditions | Variable |

| Amide | H₂O₂, aq. NaOH, EtOH | Good |

| Amide | NaOH, MeOH/Dioxane, reflux | Good |

Reductions to Amines and Imines

The nitrile group is readily reduced to afford primary amines or, under specific conditions, can be partially reduced to imines.

Amines: The complete reduction of the nitrile group in 3-methyl-5-phenylpent-2-enenitrile to a primary amine, 3-methyl-5-phenylpentan-1-amine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. libretexts.org Catalytic hydrogenation is another widely used method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum dioxide under a hydrogen atmosphere. nih.gov This method is often considered more economical for large-scale synthesis. nih.gov The reaction proceeds through an intermediate imine, which is further reduced to the amine. nih.gov

Imines: Partial reduction of the nitrile to an imine is possible using sterically hindered hydride reagents that deliver only one equivalent of hydride to the nitrile carbon. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The resulting imine can then be isolated or hydrolyzed in a subsequent step to yield an aldehyde. libretexts.org

Table 2: Selected Reagents for the Reduction of Nitriles

| Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup |

| Primary Amine | H₂/Palladium on Carbon (Pd/C) | H₂ pressure, solvent (e.g., ethanol) |

| Primary Amine | H₂/Raney Nickel | H₂ pressure, solvent (e.g., ethanol) |

| Imine | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C), anhydrous solvent |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents.

The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to 3-methyl-5-phenylpent-2-enenitrile provides a versatile route for the synthesis of ketones. masterorganicchemistry.com The organometallic reagent adds to the nitrile carbon, forming an intermediate imine anion. libretexts.org This intermediate is stable under the reaction conditions and is subsequently hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgmasterorganicchemistry.comyoutube.com This two-step process allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group. For example, the reaction of a nitrile with a Grignard reagent followed by hydrolysis is a powerful synthetic tool for creating ketones. youtube.com

Reactions Involving the Conjugated Alkene System

The carbon-carbon double bond in 3-methyl-5-phenylpent-2-enenitrile, being in conjugation with the electron-withdrawing nitrile group, exhibits distinct reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Additions to the Double Bond

Electrophilic Additions: While the conjugated system is generally less reactive towards electrophiles compared to isolated alkenes due to the electron-withdrawing nature of the nitrile group, electrophilic addition reactions can still occur. For instance, the addition of halogens (e.g., Br₂) would be expected to proceed, potentially leading to a di-halogenated product. The regioselectivity of such an addition would be influenced by the electronic effects of the methyl and phenyl substituents.

Nucleophilic Additions (Conjugate Additions): The β-carbon of the α,β-unsaturated nitrile system is electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This is a highly valuable reaction for carbon-carbon and carbon-heteroatom bond formation. Organometallic reagents, such as Grignard reagents, can add in a 1,4-fashion, particularly under certain conditions or with specific catalysts. Other nucleophiles like amines, thiols, and enolates can also participate in conjugate addition reactions with α,β-unsaturated nitriles. Asymmetric hydrogenation using iridium N,P ligand complexes can selectively reduce the conjugated C=C bond, demonstrating a form of 1,4-addition of hydrogen.

Table 3: Examples of Nucleophilic Additions to α,β-Unsaturated Nitriles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Grignard Reagents (RMgX) | β-Substituted Nitrile |

| Hydrogen | H₂ with Ir N,P ligand complex | Saturated Nitrile |

| Amines | Primary or Secondary Amines | β-Amino Nitrile |

| Thiols | Thiols (RSH) | β-Thioether Nitrile |

Pericyclic Reactions and Cycloadditions

The conjugated double bond of 3-methyl-5-phenylpent-2-enenitrile can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing pathways to cyclic and heterocyclic structures.

Diels-Alder Reactions: The electron-withdrawing nitrile group activates the alkene for [4+2] cycloaddition reactions with electron-rich dienes. The reaction would lead to the formation of a six-membered ring containing a cyano group. The stereoselectivity and regioselectivity of the reaction would be governed by the frontier molecular orbital interactions between the diene and the dienophile.

1,3-Dipolar Cycloadditions: 3-Methyl-5-phenylpent-2-enenitrile can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. wikipedia.orgresearchgate.net For example, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative, while reaction with an azide (B81097) would lead to a triazoline, which could potentially rearrange to other nitrogen-containing heterocycles. These cycloaddition reactions are powerful tools for the synthesis of complex heterocyclic frameworks. wikipedia.org

Radical Reactions of the Unsaturated Linkage

The carbon-carbon double bond in 3-Methyl-5-phenylpent-2-enenitrile is susceptible to radical addition reactions, a pathway that allows for the introduction of a variety of functional groups. While specific studies on this particular molecule are not extensively documented in publicly available literature, the reactivity of α,β-unsaturated nitriles in general provides a strong indication of the expected transformations.

Radical additions to α,β-unsaturated nitriles are well-established reactions in organic synthesis. These reactions typically proceed via a free-radical chain mechanism, initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides upon heating or photochemical irradiation. The addition of a radical species to the β-carbon of the unsaturated nitrile generates a stabilized α-cyanoalkyl radical, which can then participate in further reactions.

Table 1: Potential Radical Reactions at the Unsaturated Linkage of 3-Methyl-5-phenylpent-2-enenitrile

| Reaction Type | Reagents | Expected Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 4-Bromo-3-methyl-5-phenylpent-2-enenitrile |

| Radical Thiolation | Thiol (e.g., Thiophenol), radical initiator | 3-(Alkyl/Arylthio)-3-methyl-5-phenylpentanenitrile |

| Intramolecular Cyclization | (If appropriately functionalized) | Cyclic nitrile derivatives |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group in 3-Methyl-5-phenylpent-2-enenitrile is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. The phenylethyl substituent on the pentenenitrile backbone acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the phenyl ring.

Halogenation and Nitration

Halogenation and nitration are classic examples of electrophilic aromatic substitution.

Halogenation: The introduction of a halogen atom (e.g., chlorine or bromine) onto the phenyl ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is expected to yield a mixture of ortho- and para-halogenated products. The exact ratio of these isomers would be influenced by steric hindrance from the phenylethyl group.

Nitration: The nitration of the phenyl ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. Similar to halogenation, the primary products are anticipated to be the ortho- and para-nitro derivatives of 3-Methyl-5-phenylpent-2-enenitrile. The specific regioselectivity would depend on the reaction conditions, including temperature and the concentration of the nitrating agent.

Alkylation and Acylation Reactions

Alkylation: Friedel-Crafts alkylation allows for the introduction of an alkyl group onto the phenyl ring. This is typically achieved by reacting the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst. For 3-Methyl-5-phenylpent-2-enenitrile, this reaction would likely result in the formation of a mixture of ortho- and para-alkylated products. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring towards subsequent substitution.

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation because the resulting acyl group is deactivating, thus preventing further substitution reactions. The acylation of 3-Methyl-5-phenylpent-2-enenitrile would be expected to yield predominantly the para-acylated product due to the steric bulk of the acyl group.

Strategic Utility of 3-Methyl-5-phenylpent-2-enenitrile as a Reactive Intermediate

The diverse reactivity of 3-Methyl-5-phenylpent-2-enenitrile makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of both a nucleophilic nitrile group and an electrophilic double bond within a conjugated system allows for a range of cyclization reactions.

One of the key applications of α,β-unsaturated nitriles is in the synthesis of substituted pyridines. For example, the reaction of 3-Methyl-5-phenylpent-2-enenitrile with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in the presence of a base can lead to the formation of highly substituted pyridine (B92270) derivatives. These reactions often proceed through a cascade of Michael addition, cyclization, and aromatization steps.

Furthermore, the reaction of α,β-unsaturated nitriles with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. beilstein-journals.orgnih.gov The reaction of 3-Methyl-5-phenylpent-2-enenitrile with hydrazine would be expected to yield a substituted pyrazole (B372694) through a cyclocondensation reaction. The specific structure of the resulting pyrazole would depend on the reaction conditions and the substituents on the hydrazine. Pyrazole derivatives are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com

Table 2: Heterocyclic Systems Potentially Synthesized from 3-Methyl-5-phenylpent-2-enenitrile

| Heterocycle | Co-reactant | General Reaction Type |

| Pyridine | Active methylene compounds (e.g., malononitrile) | Michael addition followed by cyclization and aromatization |

| Pyrazole | Hydrazine derivatives | Cyclocondensation |

While the general synthetic pathways are known, specific, detailed research findings on the use of 3-Methyl-5-phenylpent-2-enenitrile as a reactive intermediate in the synthesis of complex, bioactive molecules are not extensively reported in the public domain. However, its structural motifs suggest significant potential for its application in the synthesis of a variety of target molecules.

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 5 Phenylpent 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Methyl-5-phenylpent-2-enenitrile (B3053340), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon atoms, confirming the connectivity and stereochemistry of the molecule. The commercial product is often a mixture of the (Z)- and (E)-isomers, which can be distinguished and characterized by NMR. chemicalbook.com

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Methyl-5-phenylpent-2-enenitrile provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative groups and aromatic rings causing characteristic downfield shifts.

The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic proton, the allylic protons, the benzylic protons, and the methyl group protons. The integration of these signals corresponds to the number of protons in each group. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., singlets, doublets, triplets, multiplets), from which coupling constants (J) can be derived to confirm the connectivity.

Table 1: Predicted ¹H NMR Spectral Data for (E)-3-Methyl-5-phenylpent-2-enenitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.15-7.35 | m | - |

| Vinylic-H (C2-H) | ~5.3 | s | - |

| Benzylic-H (C5-H₂) | ~2.8 | t | ~7.5 |

| Allylic-H (C4-H₂) | ~2.5 | t | ~7.5 |

| Methyl-H (C3-CH₃) | ~2.0 | s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact values can vary based on the solvent and isomeric ratio.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of a phenyl group, a nitrile group, a double bond, and alkyl carbons, a range of chemical shifts is expected. The nitrile carbon is characteristically found in the 115-120 ppm region, while the sp² carbons of the phenyl ring and the double bond appear in the 120-145 ppm range. The sp³ carbons of the methyl and methylene (B1212753) groups are observed in the upfield region of the spectrum. The electron-withdrawing nature of the nitrile group influences the chemical shifts of the adjacent carbons. netlify.app

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-5-phenylpent-2-enenitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CN) | ~118 |

| C2 | ~95 |

| C3 | ~160 |

| C4 | ~35 |

| C5 | ~33 |

| C6 (ipso-C) | ~140 |

| C7-C11 (aromatic CH) | 126-129 |

| C12 (CH₃) | ~20 |

Note: Predicted values are based on typical chemical shifts for α,β-unsaturated nitriles and phenylalkanes. netlify.app The specific values can differ between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of 3-Methyl-5-phenylpent-2-enenitrile displays several key absorption bands that confirm its structural features.

A strong and sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2220 cm⁻¹. The presence of the aromatic phenyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C=C double bond of the pentenenitrile backbone is also expected to show a stretching vibration in the 1650-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylpent-2-enenitrile

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C≡N Stretch (Nitrile) | ~2220 | Strong, Sharp |

| C=C Stretch (Alkene) | 1650-1600 | Medium-Weak |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

Note: Predicted values are based on standard IR correlation tables. The PubChem database indicates the availability of an ATR-IR spectrum for this compound (Catalog Number: 224472). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For 3-Methyl-5-phenylpent-2-enenitrile, with a molecular formula of C₁₂H₁₃N, the expected molecular weight is approximately 171.24 g/mol .

In an electron ionization (EI) mass spectrum, the compound will undergo fragmentation, producing a unique pattern of fragment ions that can be used for structural elucidation. The molecular ion peak (M⁺) would be expected at m/z = 171. A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which is characteristic of compounds containing a benzyl (B1604629) group, formed by benzylic cleavage. Another likely fragmentation would be the loss of a methyl group, leading to a fragment at m/z = 156. The NIST Mass Spectrometry Data Center provides data for this compound, indicating top peaks at m/z 91, 171, and 92. chemicalbook.com

Table 4: Predicted Mass Spectral Fragmentation Data for 3-Methyl-5-phenylpent-2-enenitrile

| m/z | Proposed Fragment Ion |

| 171 | [C₁₂H₁₃N]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern can be complex, and these are some of the expected major fragments based on the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3-Methyl-5-phenylpent-2-enenitrile, the molecular formula is C₁₂H₁₃N. nih.gov The theoretical exact mass of the neutral molecule can be calculated based on the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental HRMS measurements. The protonated molecular ion, [M+H]⁺, is commonly observed in positive-ion mode ESI-HRMS, and its measured m/z value is compared against the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N | nih.govhplc.eu |

| Calculated Monoisotopic Mass | 171.10480 Da | nih.gov |

| Observed Ion (Typical) | [M+H]⁺ | |

| Theoretical m/z for [C₁₂H₁₄N]⁺ | 172.11208 Da |

Chromatographic Methods for Separation and Purity Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for the analysis of 3-Methyl-5-phenylpent-2-enenitrile. The choice between them often depends on the sample matrix and the specific analytical goal.

Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is well-suited for this compound due to its volatility. In GC-MS analysis, the compound is identified based on its retention time and its mass spectrum. The mass spectrum for 3-Methyl-5-phenylpent-2-enenitrile shows characteristic fragments, with a prominent peak for the molecular ion at m/z 171 and another significant peak at m/z 91, corresponding to the tropylium ion, a common fragment for compounds containing a benzyl group. nih.gov

High-Performance Liquid Chromatography (HPLC) offers versatility in method development. A specific reverse-phase (RP) HPLC method has been described for the analysis of the (2Z)-isomer of 3-Methyl-5-phenylpent-2-enenitrile. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reverse Phase (RP) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Application Notes | Method is scalable and suitable for isolating impurities in preparative separation. |

Computational and Theoretical Investigations into 3 Methyl 5 Phenylpent 2 Enenitrile Chemistry

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-5-phenylpent-2-enenitrile (B3053340). These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) has become a workhorse in the computational study of organic molecules like 3-Methyl-5-phenylpent-2-enenitrile due to its favorable balance of accuracy and computational cost. semnan.ac.ir DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict various spectroscopic properties. jmcs.org.mx For instance, in studies of structurally related α,β-unsaturated compounds like trans-cinnamaldehyde, DFT calculations have been successfully used to determine structural parameters and electronic properties. semnan.ac.ir

Ab initio methods, while computationally more demanding, can offer higher accuracy for smaller systems or for benchmarking DFT results. These methods are based on first principles without the use of empirical parameters. While specific ab initio studies on 3-Methyl-5-phenylpent-2-enenitrile are not prevalent in the literature, the methodologies are well-established for providing highly accurate electronic structures.

Table 1: Illustrative Calculated Geometric Parameters for 3-Methyl-5-phenylpent-2-enenitrile (E-isomer) using DFT (Note: This data is illustrative and based on typical values for similar molecules, not from a direct computational study of 3-Methyl-5-phenylpent-2-enenitrile.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.35 Å |

| C-C | 1.48 Å | |

| C≡N | 1.16 Å | |

| C-Ph | 1.49 Å | |

| Bond Angle | C=C-C | 122° |

| C-C-C | 115° | |

| C-C≡N | 178° | |

| Dihedral Angle | C-C-C-Ph | 120° |

Molecular Orbital Analysis and Charge Distribution

Understanding the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for predicting the reactivity of 3-Methyl-5-phenylpent-2-enenitrile. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov For conjugated nitriles, the HOMO is typically a π-orbital delocalized over the carbon-carbon double bond and the phenyl ring, while the LUMO is a π* orbital with significant contributions from the C=C-C≡N conjugated system. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. It provides a localized picture of bonding and can quantify the polarity of bonds and the net charge on each atom. In 3-Methyl-5-phenylpent-2-enenitrile, the nitrogen atom of the nitrile group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack, while the carbon atoms of the C=C double bond will have varying charges depending on the substitution pattern, influencing their susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Properties for a Conjugated Nitrile (Note: This data is illustrative and based on general values for conjugated nitriles, not from a direct computational study of 3-Methyl-5-phenylpent-2-enenitrile.)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Dipole Moment | 3.5 D |

Conformational Analysis and Stereochemical Predictions

The flexibility of the single bonds in 3-Methyl-5-phenylpent-2-enenitrile allows it to adopt various conformations, which can have different energies and, consequently, different populations at equilibrium. Computational methods are invaluable for exploring these conformational landscapes.

Potential Energy Surface Mapping for Isomeric Forms

3-Methyl-5-phenylpent-2-enenitrile can exist as (E) and (Z) geometric isomers due to the substitution pattern around the C=C double bond. Computational chemistry can predict the relative stabilities of these isomers. Furthermore, rotation around the single bonds, particularly the C-C bond connecting the double bond to the phenylethyl group, gives rise to different conformers.

A potential energy surface (PES) scan involves systematically changing the dihedral angles of interest and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. For molecules with flexible chains, identifying the global minimum energy conformation is a key objective.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment. Solvents can stabilize or destabilize certain conformers depending on factors like polarity and hydrogen bonding capacity. libretexts.org Computational models can account for solvent effects using either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. semnan.ac.ir

For a molecule like 3-Methyl-5-phenylpent-2-enenitrile, a polar solvent is expected to have a more pronounced effect on the conformational equilibrium compared to a nonpolar solvent, particularly if the different conformers have significantly different dipole moments. semnan.ac.ir Studies on similar molecules like trans-cinnamaldehyde have shown that properties such as the HOMO-LUMO gap and dipole moment can be modulated by the solvent environment. semnan.ac.ir

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 3-Methyl-5-phenylpent-2-enenitrile. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For α,β-unsaturated nitriles, common reactions include nucleophilic additions to the C=C double bond (conjugate addition) or to the nitrile carbon. Computational studies can determine the activation barriers for these competing pathways, thereby predicting the likely outcome of the reaction. For example, in the reaction with a nucleophile, DFT calculations can model the approach of the nucleophile to different electrophilic sites on the molecule and identify the lowest energy transition state, revealing the preferred reaction mechanism.

Furthermore, computational methods can be used to study pericyclic reactions, such as [3+2] cycloadditions involving the nitrile group, by locating the relevant transition states and intermediates. acs.org These studies provide insights into the regioselectivity and stereoselectivity of such reactions, which is crucial for synthetic applications. The elucidation of reaction mechanisms through computational means not only explains experimental observations but also enables the prediction of reactivity for new substrates and the design of more efficient synthetic routes.

Transition State Identification and Energy Barrier Calculations

The synthesis of 3-methyl-5-phenylpent-2-enenitrile, which can be achieved through various routes such as the condensation of benzylacetone (B32356) with cyanoacetic acid, involves critical transition states that dictate the reaction kinetics. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), allows for the precise identification and characterization of these transient structures.

By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), researchers can model the potential energy surface of the reaction. This modeling helps in locating the saddle points corresponding to the transition states of key reaction steps, such as the initial condensation and subsequent decarboxylation.

Once a transition state is identified, its structure provides a snapshot of the bond-forming and bond-breaking processes. For instance, in the condensation step, the transition state would likely show the incipient bond between the carbon of the benzylacetone and the methylene (B1212753) carbon of the cyanoacetic acid.

Following the identification of the transition state, the energy barrier for the reaction can be calculated. This is the difference in energy between the reactants and the transition state. This calculated energy barrier is a critical parameter for predicting the reaction rate. A higher energy barrier implies a slower reaction, and vice versa. These theoretical calculations can be instrumental in optimizing reaction conditions, such as temperature and catalyst choice, to enhance the reaction efficiency.

Table 1: Hypothetical Calculated Energy Barriers for the Synthesis of 3-Methyl-5-phenylpent-2-enenitrile

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Condensation | B3LYP | 6-311+G(d,p) | 22.5 |

| Decarboxylation | M06-2X | 6-311+G(d,p) | 15.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from such calculations.

Rationalization of Regio- and Stereoselectivity

The synthesis of 3-methyl-5-phenylpent-2-enenitrile presents questions of both regioselectivity and stereoselectivity. The reaction between an unsymmetrical ketone and a substituted nitrile can potentially lead to different constitutional isomers (regioisomers) and stereoisomers (E/Z isomers). Computational studies are pivotal in elucidating the factors that govern the observed selectivity.

Regioselectivity: In reactions such as the condensation of benzylacetone with cyanoacetic acid, the initial nucleophilic attack can, in principle, occur at two different sites. DFT calculations can be used to determine the relative energies of the transition states leading to the different regioisomers. The transition state with the lower energy will correspond to the major product, thus explaining the observed regioselectivity. Analysis of the molecular orbitals and charge distribution of the reactants can also provide a rationale for the preferred reaction pathway.

Stereoselectivity: 3-Methyl-5-phenylpent-2-enenitrile exists as (E) and (Z) isomers. The stereochemical outcome of the synthesis is determined by the relative energies of the transition states leading to each isomer. By calculating these energies, computational models can predict which isomer will be preferentially formed. Steric hindrance and electronic effects in the transition state geometry are the primary factors influencing this selectivity. For instance, a computational analysis might reveal that the transition state leading to the (E)-isomer is lower in energy due to reduced steric clash between the phenyl and methyl groups.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, coupled with a DFT functional like B3LYP, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 3-methyl-5-phenylpent-2-enenitrile, its theoretical NMR spectrum can be generated. Comparing the predicted spectrum with the experimental one can aid in the definitive assignment of all proton and carbon signals.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for (E)-3-Methyl-5-phenylpent-2-enenitrile

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

| C1 (CN) | 118.2 | 117.9 |

| C2 | 105.5 | 105.1 |

| C3 | 160.1 | 159.8 |

| C4 | 35.4 | 35.1 |

| C5 | 33.8 | 33.5 |

| C-phenyl (ipso) | 140.7 | 140.4 |

| C-phenyl (ortho) | 128.9 | 128.6 |

| C-phenyl (meta) | 129.2 | 128.9 |

| C-phenyl (para) | 126.8 | 126.5 |

| C-methyl | 20.1 | 19.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the stretching and bending vibrations of the various functional groups in 3-methyl-5-phenylpent-2-enenitrile, such as the C≡N stretch of the nitrile group and the C=C stretch of the alkene.

Advanced Applications of 3 Methyl 5 Phenylpent 2 Enenitrile in Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

3-Methyl-5-phenylpent-2-enenitrile (B3053340) serves as a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its unique structure, featuring an α,β-unsaturated nitrile, provides multiple reactive sites for cyclization reactions. The nitrile group itself is a key functional group that can undergo transformations to form part of a heterocyclic ring. researchgate.net

One of the primary pathways for the synthesis of nitrogen-containing heterocycles from 3-Methyl-5-phenylpent-2-enenitrile involves the reduction of the nitrile to a primary amine. This transformation, typically achieved using reagents like lithium aluminum hydride, yields 3-methyl-5-phenylpent-2-en-1-amine. buchler-gmbh.com This amine can then undergo intramolecular cyclization or react with other reagents to form various heterocyclic structures.

Furthermore, the presence of the α,β-unsaturated system allows for conjugate addition reactions, which can be a key step in the construction of heterocyclic rings. For instance, a Michael addition of a nitrogen nucleophile to the double bond, followed by an intramolecular cyclization involving the nitrile group, can lead to the formation of substituted pyridines or other nitrogen-containing heterocycles.

A notable, though more specialized, reaction is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. buchler-gmbh.comwikipedia.orgchem-station.comambeed.com While 3-Methyl-5-phenylpent-2-enenitrile is not a dinitrile itself, it can be derivatized to incorporate a second nitrile group, making it a suitable substrate for this type of cyclization to form carbocyclic systems, which can subsequently be converted to nitrogen-containing heterocycles.

The following table summarizes potential cyclization strategies for 3-Methyl-5-phenylpent-2-enenitrile:

| Reaction Type | Reagents/Conditions | Resulting Heterocycle (Potential) |

| Reduction and Cyclization | 1. LiAlH4 2. Acid/Heat | Substituted Pyridines, Pyrrolidines |

| Conjugate Addition/Cyclization | Nitrogen Nucleophile, Base | Substituted Pyridines, Piperidines |

| Thorpe-Ziegler (after derivatization) | Base, then Acid Hydrolysis | Carbocycle precursor to Heterocycles |

Building Block for Complex Carbon Skeletons and Scaffolds

The chemical reactivity of 3-Methyl-5-phenylpent-2-enenitrile makes it an excellent building block for the construction of complex carbon skeletons and scaffolds. nih.gov The molecule possesses several reaction sites that can be selectively targeted to build intricate molecular architectures.

The α-carbon to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, to extend the carbon chain.

The conjugated double bond is susceptible to Michael additions, allowing for the introduction of a wide range of substituents at the β-position. This reaction is a powerful tool for creating complex carbon frameworks. For example, the addition of an enolate or an organocuprate can introduce a new carbon-carbon bond, leading to more elaborate structures.

Moreover, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, adding another layer of complexity to the molecular scaffold. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which opens up new avenues for further elaboration of the carbon skeleton through well-established synthetic transformations.

Role in the Synthesis of Chiral Intermediates and Auxiliaries

3-Methyl-5-phenylpent-2-enenitrile is a prochiral molecule, and its stereoselective transformation can lead to valuable chiral intermediates and auxiliaries. A key strategy for achieving this is through asymmetric hydrogenation of the carbon-carbon double bond. The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, can facilitate the addition of hydrogen across the double bond with high enantioselectivity. This would produce chiral saturated nitriles, which are versatile building blocks for the synthesis of enantiomerically pure compounds.

Recent advancements have highlighted the use of earth-abundant manganese catalysts for the asymmetric hydrogenation of ketimines, demonstrating the potential for achieving high enantioselectivity even with minimally different alkyl groups. nih.gov This principle of using chiral catalysts to differentiate between prochiral faces can be extended to the asymmetric reduction of the α,β-unsaturated nitrile of 3-Methyl-5-phenylpent-2-enenitrile.

The resulting chiral amine from the reduction of the nitrile and the double bond is a particularly valuable intermediate. Chiral amines are widely used as resolving agents, chiral auxiliaries, and key components of many biologically active molecules and catalysts.

The enantioselective reduction of the ketone functionality, which can be obtained from the hydrolysis of the nitrile, is another pathway to chiral intermediates. rsc.orgnih.gov Chiral organomagnesium amides (COMAs) have been shown to be effective in the enantioselective reduction of trifluoromethyl ketones, and similar strategies could be adapted for derivatives of 3-Methyl-5-phenylpent-2-enenitrile.

The following table outlines potential stereoselective transformations of 3-Methyl-5-phenylpent-2-enenitrile:

| Reaction Type | Catalyst/Reagent | Chiral Product |

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir catalyst | Enantiomerically enriched 3-methyl-5-phenylpentanenitrile |

| Asymmetric Reduction | Chiral reducing agents (e.g., chiral boranes) | Chiral 3-methyl-5-phenylpentan-1-amine |

| Enantioselective Epoxidation | Chiral epoxidation catalyst | Chiral epoxide of 3-methyl-5-phenylpent-2-enenitrile |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in modern organic synthesis and drug discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. wikipedia.orgchem-station.comnih.govacs.org This approach allows for the rapid generation of a library of analogues for structure-activity relationship studies. 3-Methyl-5-phenylpent-2-enenitrile and its derivatives are excellent candidates for late-stage functionalization due to the presence of multiple reactive handles.

One of the most attractive strategies is the late-stage C-H functionalization of the phenyl ring. nih.govacs.org Using transition-metal catalysts, such as palladium or rhodium, specific C-H bonds on the aromatic ring can be selectively replaced with other functional groups like halogens, alkyl groups, or ethers. This allows for the diversification of the aromatic portion of the molecule without having to restart the synthesis from a different substituted benzene (B151609) derivative.

The alkyl backbone of the molecule also presents opportunities for late-stage C-H functionalization. While more challenging, recent advances in catalysis have made it possible to selectively functionalize C(sp3)-H bonds. wikipedia.orgchem-station.com For instance, a photocatalytic approach using decatungstate in combination with a nickel catalyst has been shown to methylate C(sp3)-H bonds in saturated heterocycles, a strategy that could be adapted to the alkyl chain of derivatives of 3-Methyl-5-phenylpent-2-enenitrile. wikipedia.orgchem-station.comacs.org

The nitrile group itself can be a point of diversification. For example, it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid, through a [3+2] cycloaddition with an azide (B81097). This transformation can significantly alter the biological properties of the molecule.

Here is a summary of potential late-stage functionalization strategies:

| Functionalization Site | Reaction Type | Potential Modifications |

| Phenyl Ring | C-H Activation/Cross-Coupling | Halogenation, Alkylation, Arylation, Etherification |

| Alkyl Chain | C(sp3)-H Functionalization | Methylation, Halogenation |

| Nitrile Group | Cycloaddition | Tetrazole formation |

| Double Bond (in derivatives) | Dihydroxylation, Epoxidation | Introduction of diols, epoxides |

Future Prospects and Research Challenges in 3 Methyl 5 Phenylpent 2 Enenitrile Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of 3-methyl-5-phenylpent-2-enenitrile (B3053340) involves the Knoevenagel condensation of benzylacetone (B32356) with cyanoacetic acid, often utilizing catalysts like pyridine (B92270). chemicalbook.com While effective, this method presents opportunities for the development of more sustainable and environmentally friendly alternatives. Future research in this area is likely to focus on several key aspects:

Green Solvents and Catalysts: A significant challenge lies in replacing conventional organic solvents and catalysts with greener alternatives. Research into the use of water, ionic liquids, or deep eutectic solvents for the Knoevenagel condensation could significantly reduce the environmental impact of the synthesis. fiveable.me Furthermore, the exploration of solid acid or base catalysts, which can be easily recovered and reused, presents a promising avenue for developing more sustainable processes. Natural catalysts, such as those derived from plant extracts, are also gaining attention for their potential in promoting green chemical transformations.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While specific biocatalytic routes to 3-methyl-5-phenylpent-2-enenitrile have not been extensively reported, the broader field of biocatalysis for nitrile synthesis is advancing. Enzymes such as nitrile hydratases and aldoxime dehydratases are capable of producing nitriles under mild, aqueous conditions, avoiding the use of toxic reagents like cyanide. Future research could focus on discovering or engineering enzymes that can efficiently catalyze the synthesis of this specific α,β-unsaturated nitrile or its precursors.

Renewable Feedstocks: The fragrance industry is increasingly exploring the use of renewable materials to reduce reliance on petrochemical-based starting materials. fragranceconservatory.com A key challenge and future prospect for the synthesis of 3-methyl-5-phenylpent-2-enenitrile will be the development of synthetic pathways that utilize bio-based feedstocks for the production of key intermediates like benzylacetone and cyanoacetic acid.

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

Improving the efficiency and selectivity of the synthesis of 3-methyl-5-phenylpent-2-enenitrile is a central challenge that can be addressed through the development of innovative catalytic systems.

Advanced Homogeneous and Heterogeneous Catalysis: While traditional base catalysts are effective, there is a need for catalysts that offer higher turnover numbers, operate under milder conditions, and provide better control over the (E/Z)-isomer ratio of the final product. Research into organocatalysts, such as phosphine derivatives, has shown promise in promoting Knoevenagel-type reactions with high efficiency. Additionally, the development of well-defined transition-metal catalysts, including those based on earth-abundant metals, could lead to more active and selective synthetic routes.

Nanocatalysis: Nanoparticle-based catalysts offer high surface-area-to-volume ratios and unique electronic properties, which can lead to enhanced catalytic activity. The design of metal or metal oxide nanoparticles, potentially supported on high-surface-area materials, could provide robust and recyclable catalysts for the synthesis of 3-methyl-5-phenylpent-2-enenitrile.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this nitrile offers several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The development of packed-bed reactors containing immobilized catalysts is a key area of research in this context.

Exploration of Novel Reactivity Modes and Chemical Transformations

The chemical structure of 3-methyl-5-phenylpent-2-enenitrile, featuring a conjugated system with a double bond and a nitrile group, offers a rich landscape for exploring novel chemical reactions.

Functionalization of the Alkene: The carbon-carbon double bond is susceptible to a variety of addition reactions. Future research could explore selective hydrogenation to produce the corresponding saturated nitrile, or dihydroxylation and epoxidation to introduce new functional groups. Asymmetric transformations of the double bond would also be of significant interest for accessing chiral derivatives.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Unlocking new methods for the selective transformation of the nitrile group in the presence of the double bond is a key research challenge. For instance, developing catalytic systems for the partial reduction of the nitrile to an imine, followed by further functionalization, could open up new synthetic pathways.

Cycloaddition Reactions: The α,β-unsaturated nature of the molecule makes it a potential candidate for various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions would allow for the rapid construction of complex cyclic and heterocyclic scaffolds, which could have applications in medicinal chemistry and materials science.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational chemistry provides a powerful tool for understanding and predicting chemical reactivity and for the rational design of new catalysts and synthetic routes.

Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of the synthesis of 3-methyl-5-phenylpent-2-enenitrile. By modeling the transition states and intermediates of the Knoevenagel condensation with different catalysts, researchers can gain insights into the factors that control reaction rates and selectivity. This understanding can then guide the design of more efficient catalytic systems.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. By calculating key catalytic descriptors, researchers can predict the activity of a range of potential catalysts before embarking on extensive experimental work.

Predicting Reactivity: Computational methods can also be used to predict the reactivity of 3-methyl-5-phenylpent-2-enenitrile in various chemical transformations. For example, calculations of frontier molecular orbital energies can provide insights into its behavior in cycloaddition reactions, while modeling its interaction with different reagents can help to predict the regioselectivity and stereoselectivity of addition reactions.

Uncovering Undiscovered Synthetic Utilities of the Nitrile Framework

Beyond its current use as a fragrance ingredient, 3-methyl-5-phenylpent-2-enenitrile has the potential to serve as a valuable building block in organic synthesis.

Synthesis of Heterocycles: The nitrile group and the adjacent double bond are key functionalities for the construction of nitrogen-containing heterocyclic compounds. Future research could focus on developing novel cyclization strategies to synthesize pyridines, pyrimidines, or other heterocyclic systems from this readily available starting material.

Polymer Chemistry: The double bond in 3-methyl-5-phenylpent-2-enenitrile could potentially be utilized in polymerization reactions to create novel polymers with interesting properties. The presence of the nitrile group in the polymer side chain could provide a handle for further functionalization, allowing for the tuning of the polymer's physical and chemical properties.

Medicinal and Agrochemical Chemistry: While not currently a primary application, the structural motifs present in 3-methyl-5-phenylpent-2-enenitrile could be of interest in the design of new bioactive molecules. The exploration of its derivatives for potential pharmaceutical or agrochemical applications represents a long-term research prospect. One source suggests its use as an intermediate in these industries, though specific examples in academic literature are scarce. lookchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.